![molecular formula C16H12N4O4S B2952154 Methyl 5-(((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)methyl)furan-2-carboxylate CAS No. 1209051-90-0](/img/structure/B2952154.png)
Methyl 5-(((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)methyl)furan-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-(((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)methyl)furan-2-carboxylate is a synthetic compound with a complex structure featuring multiple functional groups, including furan, triazole, and pyridazine rings. This compound is of significant interest in the fields of medicinal and synthetic organic chemistry due to its potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)methyl)furan-2-carboxylate typically involves a multi-step process:
Starting Materials: : Begin with commercially available or easily synthesized precursors.
Formation of Triazolo[4,3-b]pyridazine Ring: : Utilize a condensation reaction between a hydrazine derivative and a dicarbonyl compound to form the pyridazine ring.
Introduction of Furan Groups: : Functionalize the pyridazine ring with furan groups through nucleophilic substitution or palladium-catalyzed cross-coupling reactions.
Esterification: : Perform esterification reactions to introduce the methyl ester group.
Thioether Formation: : Employ thiolation reactions to attach the sulfur-containing furan group.
Industrial Production Methods
The industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This includes scaling up reactions, optimizing reaction times and temperatures, and utilizing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)methyl)furan-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: : The compound can undergo oxidation reactions, particularly at the furan rings.
Reduction: : The triazolo[4,3-b]pyridazine moiety can be reduced under specific conditions.
Substitution: : Nucleophilic or electrophilic substitution reactions can occur, particularly at positions adjacent to the heteroatoms in the rings.
Common Reagents and Conditions
Oxidation: : Utilize oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: : Employ reducing agents like sodium borohydride or catalytic hydrogenation.
Substitution: : Conduct substitution reactions using appropriate nucleophiles or electrophiles, with or without a catalyst.
Major Products
Oxidation Products: : Formation of furanones or other oxidized derivatives.
Reduction Products: : Reduced forms of the triazolo[4,3-b]pyridazine ring.
Substitution Products: : Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Methyl 5-(((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)methyl)furan-2-carboxylate is utilized in diverse scientific research applications, including:
Chemistry: : As a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology: : Potential use as a biochemical probe or in studies involving enzyme interactions.
Medicine: : Exploration of its potential as a drug candidate due to its unique chemical structure and possible biological activities.
Industry: : Use in the development of novel materials or as a precursor for the synthesis of advanced polymers.
Mechanism of Action
The mechanism by which Methyl 5-(((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)methyl)furan-2-carboxylate exerts its effects is dependent on its interaction with specific molecular targets and pathways:
Molecular Targets: : Potentially interacts with enzymes, receptors, or nucleic acids, modulating their activity.
Pathways Involved: : Could affect various biochemical pathways, including signal transduction, metabolic processes, or gene expression.
Comparison with Similar Compounds
Methyl 5-(((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)methyl)furan-2-carboxylate stands out due to its unique combination of functional groups and ring structures.
Similar Compounds
Analogues with Different Substituents: : Compounds with similar core structures but different substituents, such as phenyl instead of furan.
Other Triazolo[4,3-b]pyridazine Derivatives: : Compounds containing the triazolo[4,3-b]pyridazine scaffold but with variations in the attached groups.
Properties
IUPAC Name |
methyl 5-[[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanylmethyl]furan-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O4S/c1-22-15(21)13-6-4-10(24-13)9-25-16-18-17-14-7-5-11(19-20(14)16)12-3-2-8-23-12/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZIYNWRCEKWASL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)CSC2=NN=C3N2N=C(C=C3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
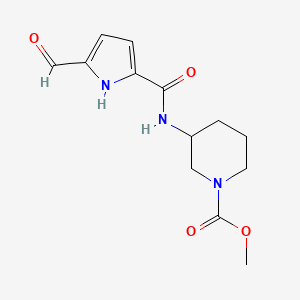
![N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-4-phenyloxane-4-carboxamide](/img/structure/B2952075.png)
![Tert-butyl N-[[(3aR,6aS)-2,2-dioxo-1,3,4,5,6,6a-hexahydrothieno[3,4-c]pyrrol-3a-yl]methyl]carbamate](/img/structure/B2952076.png)
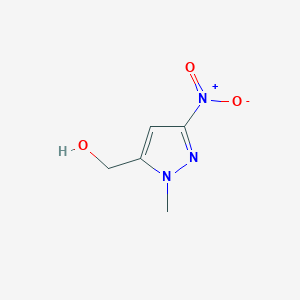
![2-(benzylthio)-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)acetamide](/img/structure/B2952079.png)

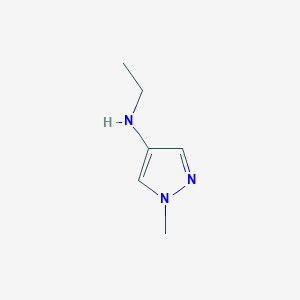
![2-(8-(2-fluorophenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetic acid](/img/structure/B2952083.png)
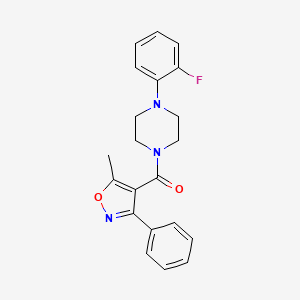
![5-(4-fluorophenyl)-8,8-dimethyl-2-(methylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2952088.png)
![2-[7-(4-fluorophenyl)-2-methyl-4-oxo-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2952089.png)
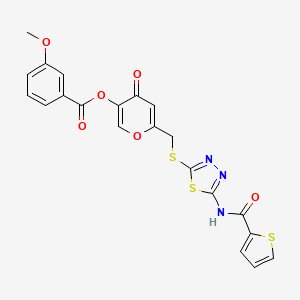
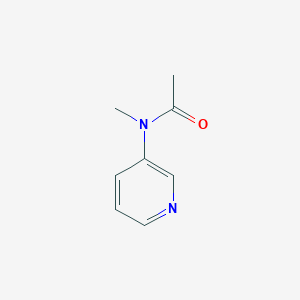
![3-(4-Nitrophenyl)imidazo[1,5-a]pyridine](/img/structure/B2952094.png)
